Stereochemical Identity: Defined (1S,4S) vs. (1R,4R) Enantiomer for Drug Candidate Synthesis
The (1S,4S) enantiomer is a distinct chemical entity from the (1R,4R) enantiomer, which is the required stereoisomer for incorporation into the IDH1-mutant inhibitor MRK A [1]. The synthetic route to MRK A specifically requires the (R,R)-zigzag morpholine [2]. Substituting the (1S,4S) form would yield a diastereomeric final product with unpredictable and likely detrimental effects on target potency. For procurement, selecting the correct enantiomer is essential for program fidelity; the (1S,4S) enantiomer serves as the appropriate comparator for other chiral studies or as a starting material for targets requiring this specific stereochemistry.
| Evidence Dimension | Absolute stereochemistry required for target drug candidate synthesis |
|---|---|
| Target Compound Data | (1S,4S) absolute configuration |
| Comparator Or Baseline | (1R,4R) absolute configuration (required for MRK A synthesis) |
| Quantified Difference | Enantiomeric, non-interchangeable |
| Conditions | Stereospecific synthesis of IDH1-mutant inhibitor MRK A |
Why This Matters
Procurement of the incorrect enantiomer will derail a medicinal chemistry program, as biological activity and synthetic outcomes are strictly dependent on the 3D orientation of the bicyclic core.
- [1] Maddess ML, Cleator E, Morimoto M, Goodyear A, Dieguez-Vazquez A, Gibb A, Kirtley A, Wang J, Qi J, Kong L, Alam M, Keen S, Oliver SF, Wen X, Lam Y-H. Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)‑2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development. 2021. View Source
- [2] Maddess ML, Cleator E, Morimoto M, Goodyear A, Dieguez-Vazquez A, Gibb A, Kirtley A, Wang J, Qi J, Kong L, Alam M, Keen S, Oliver SF, Wen X, Lam Y-H. Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)‑2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development. 2021. Abstract. View Source
